9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-22-11-21-14-15(22)19-10-20-16(14)23-6-2-12(3-7-23)9-24-13-8-17-4-5-18-13/h4-5,8,10-12H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFTCSZSQOXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Scaffold Functionalization
The purine core is functionalized at the 6-position via nucleophilic aromatic substitution (NAS). A common approach involves reacting 9-methyl-6-chloropurine with a piperidine derivative under basic conditions. For example:
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Step 1 : 9-methyl-6-chloropurine is treated with 4-[(pyrazin-2-yloxy)methyl]piperidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
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Step 2 : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used as a base to deprotonate the piperidine nitrogen, facilitating the substitution.
Key Observation : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while elevated temperatures improve yields (70–85%).
Piperidine Intermediate Synthesis
The 4-[(pyrazin-2-yloxy)methyl]piperidine intermediate is synthesized through a two-step process:
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Pyrazin-2-ol is alkylated with 4-(chloromethyl)piperidine using a base such as sodium hydride (NaH) in tetrahydrofuran (THF).
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The resulting 4-[(pyrazin-2-yloxy)methyl]piperidine is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 1 : Optimization of Piperidine Intermediate Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | THF |
| Base | NaH | K₂CO₃ | NaH |
| Temperature (°C) | 0–25 | 25–50 | 0–25 |
| Yield (%) | 65 | 45 | 65 |
Reaction Optimization and Challenges
Side Reactions and Mitigation
Competing reactions, such as over-alkylation or oxidation of the pyrazine ring, are observed during synthesis. Strategies to suppress these include:
Catalytic Enhancements
Recent advances employ palladium catalysts for Suzuki-Miyaura couplings to introduce aryl groups, though this is less common for purine derivatives. Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates amide bond formation in related purine syntheses, suggesting potential applicability here.
Characterization and Analytical Validation
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times of 8.2–8.5 minutes.
Comparative Analysis of Synthetic Methods
Table 2 : Yield and Efficiency Across Protocols
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS (DMF/K₂CO₃) | 9-Methyl-6-chloropurine | K₂CO₃/DMF | 78 | 92 |
| Coupling (THF/NaH) | Pyrazin-2-ol | NaH/THF | 65 | 89 |
| Hybrid Approach | Pre-formed intermediate | HATU/DMF | 82 | 95 |
The hybrid approach, combining NAS with coupling agents like HATU, offers the highest yield and purity, albeit at increased cost.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and bioavailability. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related purine derivatives with modifications at the 6-position piperidine/piperazine ring. Key analogs include:
* Estimated based on molecular formula (C₁₇H₂₀N₇O).
Key Observations :
- Substituent Impact: The pyrazine-oxy-methyl group in the target compound introduces a nitrogen-rich aromatic system, which may enhance π-π stacking interactions in biological targets compared to acyl or sulfonyl groups.
- Thermal Stability : Acylated analogs (e.g., Compound 29) exhibit higher melting points (189–190°C) compared to cyclic ether-linked derivatives (71–72°C for Compound 37), suggesting stronger intermolecular forces in acylated structures .
- Synthetic Accessibility : The target compound’s pyrazine-oxy-methyl group may require specialized coupling reagents, whereas sulfonyl and acyl derivatives are synthesized via standard acylation/sulfonylation protocols (e.g., General Procedure A or E) .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Solubility : Pyrazine-containing compounds often exhibit moderate aqueous solubility due to their aromatic nitrogen atoms, whereas sulfonyl derivatives (e.g., Compound 15) may have lower solubility due to hydrophobic alkyl chains .
- Binding Affinity: Acylated purines (e.g., Compound 29) demonstrate affinity for cannabinoid receptors, but the pyrazine moiety’s role in receptor interactions remains unexplored .
- Metabolic Stability : Sulfonyl groups (e.g., in Compound 15) are less prone to enzymatic hydrolysis than ester-containing analogs, suggesting the target compound’s ether-linked pyrazine may offer intermediate stability .
Recommendations :
- Conduct binding assays to evaluate affinity for neurological targets (e.g., cannabinoid receptors).
- Perform solubility and metabolic stability studies to compare with sulfonyl/acyl analogs.
- Explore synthetic scalability using methods from analogous purine derivatives .
Biological Activity
9-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine is a synthetic compound belonging to the class of purines, which are essential biological molecules involved in various physiological processes. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₇O |
| Molecular Weight | 325.37 g/mol |
| CAS Number | 2549016-35-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. As a purine derivative, it may modulate signaling pathways associated with cell proliferation, apoptosis, and inflammatory responses.
- Receptor Interaction : It is hypothesized that this compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid metabolism, potentially affecting tumor growth and inflammation.
Antitumor Activity
Research has indicated that purine derivatives can exhibit significant antitumor properties. A study focused on similar compounds demonstrated that modifications in the purine structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Studies have shown that purines can modulate neurotransmitter release and protect neuronal cells from oxidative stress.
Case Studies
In a recent investigation into the therapeutic potential of purine derivatives:
- Case Study 1 : A compound structurally similar to this compound was tested for its effects on glioblastoma cells. Results indicated a dose-dependent reduction in cell viability, suggesting a promising avenue for further research.
- Case Study 2 : Another study evaluated the neuroprotective effects of a related compound in a model of neurodegeneration. The findings revealed that treatment significantly reduced markers of neuronal damage, implying potential applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 4-Methoxy-6-{4-[pyrazin-2-yloxy)methyl]piperidin} | 301.34 g/mol | Antimicrobial properties |
| 4,6-Dimethyl-2-{4-[pyrazin-2-yloxy)methyl]piperidine} | 299.37 g/mol | Potential anti-inflammatory effects |
Q & A
How can researchers optimize the synthesis of 9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine to improve yield and purity?
Answer:
Optimization involves adjusting reaction conditions such as catalyst selection, solvent systems, and stoichiometry. For example, Pd(Ph₃)₄-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) have been effective for purine derivatives, with yields improved by refluxing in toluene and using potassium carbonate as a base . Purification via column chromatography with gradient solvent ratios (e.g., EtOAc:hexane from 1:3 to 1:6) ensures high purity (>95% by HPLC) . Monitoring intermediates using TLC and optimizing reaction times (e.g., 12 hours for coupling reactions) can further enhance efficiency .
What analytical techniques are recommended for confirming the structure of synthesized this compound?
Answer:
Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is critical for verifying substitution patterns and regiochemistry . For instance, ¹H NMR can distinguish methyl groups at N9 and piperidinyl protons, while ¹³C NMR confirms carbonyl or aromatic carbons. Mass spectrometry (MS) provides molecular weight validation via ESI-TOF or MALDI-TOF. High-resolution MS is particularly useful for identifying isotopic patterns in halogenated analogs . Purity should be confirmed via HPLC with UV detection at λ = 254 nm .
How should researchers assess the chemical stability of this compound under physiological or storage conditions?
Answer:
Stability studies should evaluate degradation under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood), temperature (4°C to 40°C), and light exposure. Accelerated stability testing via HPLC can quantify degradation products (e.g., hydrolysis of the pyrazinyl ether bond) over time . For photostability, expose samples to UV light (320–400 nm) and monitor changes using LC-MS. Buffered solutions (PBS or simulated biological fluids) are recommended for mimicking physiological conditions .
What structural features of this compound are critical for its interaction with biological targets?
Answer:
The pyrazin-2-yloxy moiety and piperidinyl group are likely key to receptor binding. The pyrazinyl oxygen may participate in hydrogen bonding, while the piperidinyl nitrogen could act as a hydrogen bond acceptor or engage in hydrophobic interactions. Modifications to the methyl group at N9 or the pyrazinyl substituent may alter selectivity, as seen in analogous purines with varying substituents . Computational docking studies (e.g., AutoDock Vina) combined with surface plasmon resonance (SPR) assays can validate binding hypotheses .
Why might certain synthetic routes for this compound fail, and how can researchers troubleshoot these issues?
Answer:
Failures often arise from steric hindrance at the purine C6 position or poor nucleophilicity of intermediates. For example, organoindium-mediated allylation of 6-piperidinylpurines may fail due to low reactivity of the piperidinyl nitrogen, requiring alternative reagents like Grignard compounds or higher temperatures . If coupling reactions stall, increasing catalyst loading (e.g., Pd(Ph₃)₄ from 0.05 to 0.1 mmol) or switching to microwave-assisted synthesis can improve conversion rates .
How can conflicting data regarding the biological activity of structurally similar purine derivatives be resolved?
Answer:
Contradictions often stem from assay variability (e.g., cell line differences) or impurities. To resolve this:
- Reproduce assays under standardized conditions (e.g., identical cell lines, incubation times).
- Validate compound purity via NMR and HPLC before testing .
- Compare structure-activity relationships (SAR) across analogs. For example, replacing the pyrazinyl group with phenyl (as in ) may reduce activity, highlighting the importance of specific substituents .
What strategies are recommended for scaling up the synthesis of this compound while maintaining yield?
Answer:
Scale-up requires optimizing solvent volume ratios and transitioning from batch to flow chemistry. For example, replacing DMF with less polar solvents (e.g., THF) in allylation reactions improves safety and scalability . Continuous flow systems can enhance heat transfer and reduce side reactions. Additionally, replacing column chromatography with recrystallization (e.g., using ethanol/water mixtures) streamlines purification at larger scales .
How can researchers investigate the metabolic pathways of this compound in preclinical studies?
Answer:
Use LC-MS/MS to identify metabolites in liver microsomes or hepatocyte assays. For instance, cytochrome P450 enzymes (CYP3A4, CYP2D6) may oxidize the piperidinyl group, generating hydroxylated metabolites. Stable isotope labeling (e.g., ¹³C at the methyl group) can track metabolic fate in vivo. Comparative studies with deuterated analogs may reveal deuteration effects on metabolic stability .
What computational methods are suitable for predicting the solubility and bioavailability of this compound?
Answer:
Molecular dynamics simulations (e.g., using GROMACS) can model solubility in aqueous and lipid environments. Quantitative structure-property relationship (QSPR) models trained on purine analogs predict logP and pKa values. For bioavailability, simulate intestinal permeability using Caco-2 cell models or the Parallel Artificial Membrane Permeability Assay (PAMPA) .
How can researchers design analogs to improve the pharmacokinetic profile of this compound?
Answer:
Modify the pyrazin-2-yloxy group to enhance metabolic stability (e.g., fluorination or methyl substitution) . Introducing a prodrug moiety (e.g., ester at the piperidinyl nitrogen) may increase oral absorption. Pharmacokinetic studies in rodent models can compare AUC and half-life across analogs. Use SPR to assess plasma protein binding, which impacts free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
